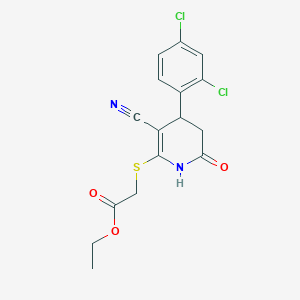

Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a compound that appears to be related to various synthesized cyanoacetate derivatives. These derivatives are often used in the synthesis of more complex molecules, including those with potential biological activities. The compound is not directly mentioned in the provided papers, but its structure suggests it may have similar properties and applications to those discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyanoacetamide with chloroacetoacetate derivatives in the presence of a base such as triethylamine, as described in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate . Another method involves the use of a modified Yamaguchi reagent for racemization-free esterification, thioesterification, amidation, and peptide bond formation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction, as seen in the study of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate . The thioamide moiety in this compound adopts the Z-conformation, and the CN bond shows a high rotational barrier. These findings could provide insights into the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions of related compounds involve dehydration conditions to afford different pyrrole derivatives . Additionally, the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate leads to the synthesis of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, which show solid-state fluorescence . These reactions could be relevant to the compound , suggesting potential fluorescence properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and 1H NMR . The synthesized compounds have also been shown to exhibit fluorescence, with emission maxima in the solid state and in solution . The anti-rheumatic potential of related compounds has been explored, with significant antioxidant, analgesic, and anti-rheumatic effects observed in vivo . These properties and biological activities could be indicative of the potential applications of this compound.

Scientific Research Applications

Chemoselective Synthesis Applications

Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate exhibits promising applications in chemoselective synthesis. Pretto et al. (2019) showcased its synthetic versatility in the creation of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. The method is highly chemoselective, yielding up to twenty products with moderate to good efficiency, demonstrating its potential in creating a variety of chemical structures with high specificity and yield (Leida M. Pretto et al., 2019).

Antitumor and Antimicrobial Activities

The compound's derivatives have been investigated for their biological activities. El‐Sayed et al. (2011) synthesized derivatives and tested their antitumor and antimicrobial properties. The study shows the potential of these derivatives in medicinal chemistry for developing new therapeutic agents with specific biological activities (H. El‐Sayed et al., 2011).

Dye Synthesis and Fabric Application

This compound has applications in the synthesis of disperse dyes for fabric coloring. Abolude et al. (2021) explored the synthesis of specific disperse dyes from derivatives of this compound and studied their complexation with metals. These dyes demonstrated excellent dyeing performance on polyester and nylon fabrics, indicating its utility in the textile industry for producing vibrant and durable colors (Isaac Oluwatobi Abolude et al., 2021).

Synthesis of Thiazoles and Fused Derivatives

The compound also plays a role in the synthesis of thiazoles and their derivatives, exhibiting antimicrobial activities. Wardkhan et al. (2008) synthesized new derivatives and tested them against various bacterial and fungal species, showing its potential use in creating antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Mechanism of Action

Target of action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of action

While the exact mode of action is unknown, similar compounds have been found to inhibit their target proteins, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

The stability of similar compounds, such as boronic acids and their esters, can be influenced by factors such as ph .

Result of action

Similar compounds have shown cytotoxic activities against certain cell lines .

Action environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH and temperature .

properties

IUPAC Name |

ethyl 2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3S/c1-2-23-15(22)8-24-16-12(7-19)11(6-14(21)20-16)10-4-3-9(17)5-13(10)18/h3-5,11H,2,6,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGYWUMLSHIMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)

![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)